molecular formula C21H22N2O2<br>C21H22N2O2. 1<br>2 H2SO4 B123637 Strychnine CAS No. 57-24-9

Strychnine

Cat. No. B123637
CAS RN: 57-24-9
M. Wt: 335.4 g/mol
InChI Key: QMGVPVSNSZLJIA-FVWCLLPLSA-N
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Description

Enantioselective Total Synthesis of (−)-Strychnine

The enantioselective total synthesis of (−)-strychnine has been achieved through various innovative methods. One approach utilized a catalytic asymmetric Michael reaction, which allowed for the construction of the B- and D-rings of the strychnine molecule with high yield and enantiomeric excess. This method proved to be highly practical, scalable to over a kilogram, and efficient, as it did not require chromatography .

Total Synthesis of (−)-Strychnine

Another notable synthesis of (−)-strychnine involved palladium-catalyzed coupling and a one-pot procedure to create a nine-membered cyclic amine derivative. This synthesis also featured a transannular cyclization to form the complex molecular structure of strychnine .

Approaches to the Synthesis of (±)-Strychnine

Multiple approaches to synthesizing racemic strychnine have been explored, with a cobalt-mediated [2 + 2 + 2] cycloaddition being a key step. This method allowed for the rapid assembly of the classic strychnine framework and included several attempts to form the piperidine ring through various metal-mediated processes .

Concise Total Syntheses of (±)-Strychnine

A concise synthesis of strychnine was achieved in a few steps, utilizing reactions such as the vinylogous Mannich reaction and a Heck cyclization. This synthesis proceeded via the Wieland-Gumlich aldehyde, demonstrating an efficient route to the target molecule .

Total Synthesis of (±)-Strychnine via a [4 + 2]-Cycloaddition/Rearrangement Cascade

A novel strategy for strychnine synthesis was based on an intramolecular [4 + 2]-cycloaddition/rearrangement cascade. This method focused on constructing the critical D-ring of strychnine through palladium-catalyzed cross-coupling .

A Synthesis of Strychnine by a Longest Linear Sequence of Six Steps

An impressive synthesis of strychnine was accomplished in just six steps from commercially available materials. This approach included a base-mediated intramolecular Diels–Alder reaction and a tandem Brook rearrangement/intramolecular conjugate addition .

Asymmetric Total Synthesis of (+)-Strychnine

The asymmetric total synthesis of (+)-strychnine was disclosed, featuring an organocatalytic enantioselective Michael addition and a photoinduced radical cascade reaction. This strategy was inspired by the natural biosynthesis of Strychnos alkaloids .

Crystal Structure of Strychnine Hydrobromide

The crystal structure of strychnine hydrobromide was analyzed using X-ray crystallography, confirming the chemical structure and providing stereochemical details. This study verified the molecular structure of strychnine and contributed to the understanding of its three-dimensional conformation .

Strychnine as Target, Samarium Diiodide as Tool

Strychnine has been a target for synthesis due to its complex structure and historical significance. A personal story of achieving one of the shortest formal total syntheses of strychnine is shared, highlighting the use of samarium diiodide as a key reagent. This synthesis involved a reductive ketyl-aryl coupling from simple indole precursors and a diastereoselective reduction .

Scientific Research Applications

Homoeopathic Proving Methodology

  • A study explored the application of homoeopathic proving methodology using Strychnos henningsii (containing strychnine-related compounds), to bridge indigenous and scientific understandings of medicinal plants. It reported significant overlaps of proving symptomatology with the pharmacology and toxicology of strychnine (Ross, 2011).

Neurotoxicity and Pest Control

  • Strychnine is identified as a potent neurotoxin protecting plants from animal pests, with specific research on a gustatory receptor in Drosophila melanogaster that detects strychnine (Lee, Moon, Wang, & Montell, 2015).

Forensic Analysis

  • An analytical method using gas chromatography/mass spectrometry was developed for determining strychnine in biological samples, highlighting its application in forensic science (Marques et al., 2000).

Strychnine Biosynthesis

  • Research into the biosynthesis of strychnine, a plant-produced toxin, was conducted, enhancing understanding of its natural production process (Kandy & Chekan, 2022).

Environmental Considerations

  • Studies on strychnine uptake by cereals and legumes in agricultural settings provide insights into environmental contamination risks and implications for crop safety (Oliver et al., 2000).

Analytical Chemistry

Medical Research

  • Strychnine's influence on chondrocyte apoptosis models was investigated, suggesting potential applications in clinical treatments for arthritis (Guo & Qin, 2021).

Neurological Studies

Chemical Synthesis

  • A synthesis of strychnine via a six-step linear sequence was achieved, contributing to the field of organic chemistry (Martin & Vanderwal, 2011).

Eco-friendly Utilization

Safety And Hazards

Strychnine is a highly toxic chemical that can cause liver and kidney damage as well as effects the central nervous system . It is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, toxic if inhaled, may damage fertility or the unborn child, causes damage to organs, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Strychnine has attracted the attention of a plethora of chemists and pharmacologists who have established its structure, developed total syntheses, and examined its complex pharmacology . Other pharmacological actions of strychnine and its derivatives, such as their antagonistic properties at nicotinic acetylcholine receptors (nAChRs), allosteric modulation of muscarinic acetylcholine receptors as well as anti-cancer and anti-plasmodial effects are also critically reviewed, and possible future developments in the field are discussed .

properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
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InChI

InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+/m0/s1
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InChI Key

QMGVPVSNSZLJIA-FVWCLLPLSA-N
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Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75
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Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75
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Molecular Formula

C21H22N2O2
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DSSTOX Substance ID

DTXSID6023600
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Molecular Weight

334.4 g/mol
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Physical Description

Strychnine appears as colorless, transparent crystals or white crystalline powder. Has no odor. Used for destroying rodents and predatory animals and for trapping fur-bearing animals. (EPA, 1998), Colorless to white, odorless, crystalline solid. [pesticide] [NIOSH], ODOURLESS AND COLOURLESS CRYSTALS WITH BITTER TASTE., Colorless to white, odorless, crystalline solid., Colorless to white, odorless, crystalline solid. [pesticide]
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Boiling Point

518 °F at 5 mmHg (EPA, 1998), BP: 270 °C at 5 mm Hg, 518 °F at 5 mmHg, Decomposes
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Solubility

0.02 % (NIOSH, 2023), In water, 160 mg/L at 25 °C, 6.7 g/L ethanol, One gram dissolves in 182 mL ethanol, 6.5 mL chloroform, 150 mL benzene, 250 mL methanol, 83 mL pyridine, For more Solubility (Complete) data for Strychnine (7 total), please visit the HSDB record page., Solubility in water: none, 0.02%
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Density

1.36 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu m at 20 °C, 1.36 g/cm³, 1.36
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Vapor Pressure

Low (NIOSH, 2023), VP: 0 torr at 20 °C, low, Low
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Mechanism of Action

Strychnine is a strong convulsant. The alkaloid excites the CNS by specifically antagonizing the inhibitory neurotransmitter amino acid, glycine, at postsynaptic receptors. Inhibitory glycine receptors are abundant in the spinal cord and brain stem where they are mainly involved in regulation of motor functions. Strychnine-binding glycine receptors were also found in the cortex, as well as in the auditory and visual systems. When inhibition is blocked, ongoing neuronal excitability is increased and sensory stimuli produce exaggerated reflex effects. Glycine receptors in higher brain centers such as the substantia nigra, neostriatum, and hippocampus are commonly insensitive to strychnine, explaining why strychnine symptoms are largely spinal in origin. Strychnine can also depress nicotinic-cholinergic responses through interaction with nicotinic receptors and at high concentrations in vitro binds to other receptors as well.
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Product Name

Strychnine

Color/Form

Brilliant, colorless cubes from chloroform-ether, Colorless crystals, Colorless, transparent, prismatic crystals or white crystalline powder, Colorless to white, crystalline solid., For more Color/Form (Complete) data for Strychnine (6 total), please visit the HSDB record page.

CAS RN

57-24-9
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Record name Strychnine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/WL22B6B8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

514 to 554 °F (EPA, 1998), 284 °C, MP: 300 °C, decomposes. Soluble in water, ethanol, methanol; insoluble in ethyl ether; slightly soluble in chloroform /Strchnine sulfate/, MP: >199 °C; 30 g/L water at 15 °C /Strychnine sulfate/, 275-285 °C, 514 °F
Record name STRYCHNINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5186
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Record name Strychnine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2001
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Record name STRYCHNINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0197
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Explanation Creative Commons CC BY 4.0
Record name STRYCHNINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/419
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Strychnine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0570.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
108,000
Citations
J Bonjoch, D Solé - Chemical Reviews, 2000 - ACS Publications
… strychnine structure with numbering and ring labeling proposed by Woodward and used in Chemical Abstracts. On the right, strychnine … strychnine, 30 was converted back to strychnine …
Number of citations: 337 pubs.acs.org
B Hong, D Grzech, L Caputi, P Sonawane, CER López… - Nature, 2022 - nature.com
… The polycyclic architecture of strychnine has inspired chemists to … strychnine, along with the related molecules brucine and diaboline. Moreover, we successfully recapitulate strychnine, …
Number of citations: 37 www.nature.com
VH Rawal, S Iwasa - The Journal of Organic Chemistry, 1994 - ACS Publications
… It was with words of awe and excitement that RB Woodward described “Strychnine!” (1), a … strychnine.4 We report here a simple solution to the structural challenge posed by strychnine …
Number of citations: 215 pubs.acs.org
BA Smith - The Journal of emergency medicine, 1990 - Elsevier
… Strychnine has a colorful past; during prohibition it was apparently used by some criminals who might offer strychnine-adulterated whiskey to undesirable associates and then watch …
Number of citations: 73 www.sciencedirect.com
RB Woodward, MP Cava, WD Ollis… - Journal of the …, 1954 - ACS Publications
… characterized through isomerization by ethanolic potash3 to strychnine (I), identical in infrared spectrum, melting point, and chromatographic behavior with the natural alkaloid. …
Number of citations: 465 pubs.acs.org
I Makarovsky, G Markel, A Hoffman, O Schein… - Israel Medical …, 2008 - cris.bgu.ac.il
… Strychnine is still used as a powerful rodenticide and to a lleser extent against rabies-infected dogs. Strychnine … , the physician should take strychnine poisoning into consideration. Early …
Number of citations: 71 cris.bgu.ac.il
RB Woodward, WJ Brehm… - Journal of the American …, 1947 - ACS Publications
… evidence completes the inferential proof for a particular expression for strychnine,IV.3 (ii) In the forma- … (log e): 246(4.15), 270(3.92), 294(3.72)] of strychnone, the neutral product1 …
Number of citations: 80 pubs.acs.org
SD Knight, LE Overman… - Journal of the American …, 1995 - ACS Publications
… syntheses of (—)-strychnine, m-strychnine, and the Wieland—Gumlich aldehyde are described with full experimental details. The total synthesis of (-)-strychnine was realized in 24 steps …
Number of citations: 194 pubs.acs.org
M Nakanishi, M Mori - Angewandte Chemie, 2002 - Wiley Online Library
… These results prompted us to synthesize (−)-strychnine, as … Our retrosynthetic analysis of (−)-strychnine is shown in … into our final target (−)-strychnine (A) by treatment with KOH …
Number of citations: 78 onlinelibrary.wiley.com
AB Young, SH Snyder - Proceedings of the National …, 1973 - National Acad Sciences
… for glycine and strychnine of 10 and 0.03 MM, respectively. … Strychnine antagonizes the hyperpolarizing actions of glycine … Here we report the binding of [3H]strychnine to membrane …
Number of citations: 496 www.pnas.org

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